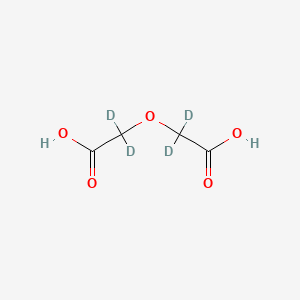
Diglycolic-2,2,2',2'-d4 acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diglycolic acid-d4 is a deuterium-labeled derivative of diglycolic acid, which is an aliphatic dicarboxylic acid. The compound is characterized by the presence of deuterium atoms, which replace the hydrogen atoms in the molecule. This labeling is particularly useful in various scientific research applications, especially in studies involving isotopic tracing and mass spectrometry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diglycolic acid-d4 can be synthesized through the oxidation of diethylene glycol-d4. The process involves the use of concentrated nitric acid as the oxidizing agent. The reaction is typically carried out at elevated temperatures to ensure complete oxidation. Another method involves the reaction of chloroacetic acid-d4 with sodium hydroxide, followed by acidification to yield diglycolic acid-d4 .
Industrial Production Methods
On an industrial scale, the production of diglycolic acid-d4 involves multi-stage processes to maximize yield and purity. One such method includes the oxidation of diethylene glycol-d4 with air or oxygen in the presence of a platinum catalyst. This method avoids the use of expensive nitric acid and minimizes the formation of nitrous gases. The yields can reach up to 95% under optimized reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
Diglycolic acid-d4 undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to produce higher oxidation state products.
Reduction: Reduction reactions can convert diglycolic acid-d4 to its corresponding alcohols.
Substitution: The carboxylic acid groups can participate in substitution reactions to form esters and amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alcohols and amines are used under acidic or basic conditions to form esters and amides, respectively.
Major Products Formed
Oxidation: Higher oxidation state products such as oxalic acid-d4.
Reduction: Corresponding alcohols like ethylene glycol-d4.
Substitution: Esters and amides of diglycolic acid-d4.
Wissenschaftliche Forschungsanwendungen
Diglycolic acid-d4 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a tracer in isotopic labeling studies to track chemical reactions and pathways.
Biology: Employed in metabolic studies to understand the biochemical pathways involving diglycolic acid.
Medicine: Utilized in pharmacokinetic studies to trace the distribution and metabolism of drugs.
Wirkmechanismus
The mechanism of action of diglycolic acid-d4 involves its interaction with specific molecular targets and pathways. In biological systems, it is metabolized to form various intermediates that participate in biochemical reactions. The deuterium labeling allows for precise tracking of these intermediates, providing insights into the metabolic pathways and their regulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diglycolic acid: The non-deuterated form of diglycolic acid.
Oxalic acid: Another aliphatic dicarboxylic acid with similar chemical properties.
Malonic acid: A dicarboxylic acid with a similar structure but different reactivity.
Uniqueness
Diglycolic acid-d4 is unique due to its deuterium labeling, which provides distinct advantages in isotopic tracing and mass spectrometry studies. This labeling allows for more accurate and sensitive detection of the compound and its metabolites, making it a valuable tool in various scientific research applications .
Eigenschaften
Molekularformel |
C4H6O5 |
|---|---|
Molekulargewicht |
138.11 g/mol |
IUPAC-Name |
2-[carboxy(dideuterio)methoxy]-2,2-dideuterioacetic acid |
InChI |
InChI=1S/C4H6O5/c5-3(6)1-9-2-4(7)8/h1-2H2,(H,5,6)(H,7,8)/i1D2,2D2 |
InChI-Schlüssel |
QEVGZEDELICMKH-LNLMKGTHSA-N |
Isomerische SMILES |
[2H]C([2H])(C(=O)O)OC([2H])([2H])C(=O)O |
Kanonische SMILES |
C(C(=O)O)OCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



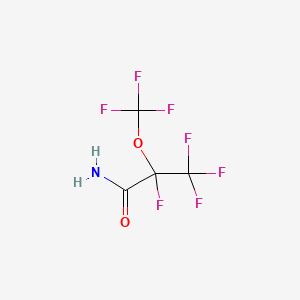
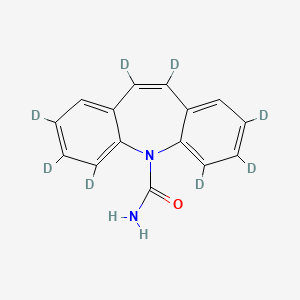
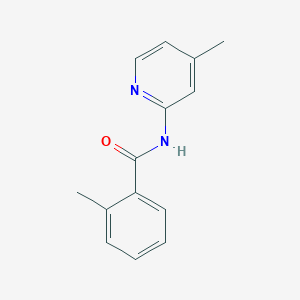
![(Acetonitrile)[2-(dicyclohexylphosphino)3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl] gold(I) hexafluoroantimonate](/img/structure/B15088376.png)
![2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B15088379.png)
![N-(2,4-dimethylphenyl)-4-hydroxy-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B15088386.png)
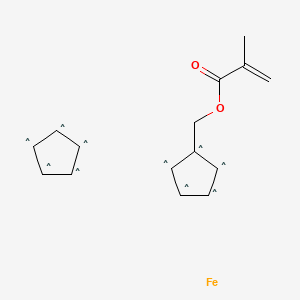
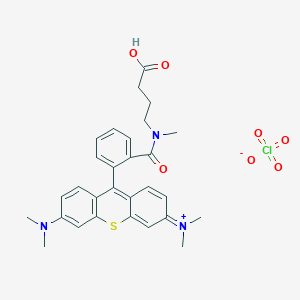
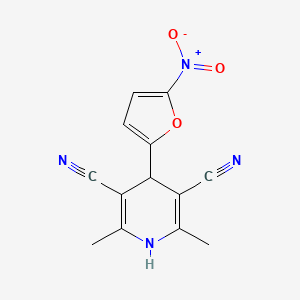
![(1S,4R,5R)-4-methyl-1-propan-2-ylbicyclo[3.1.0]hexan-3-one;(1S,4S,5R)-4-methyl-1-propan-2-ylbicyclo[3.1.0]hexan-3-one](/img/structure/B15088410.png)
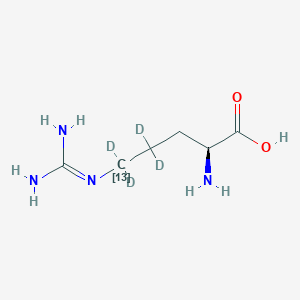

![4-(([1,1'-Biphenyl]-4-ylmethylene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione](/img/structure/B15088417.png)
